Home > Products > Screening Compounds P140379 > sodium;3-hydroxypropanoate
sodium;3-hydroxypropanoate -

sodium;3-hydroxypropanoate

Catalog Number: EVT-8116609
CAS Number:
Molecular Formula: C3H5NaO3
Molecular Weight: 112.06 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Sodium 3-hydroxypropanoate is classified as a carboxylic acid derivative. It is the sodium salt of 3-hydroxypropanoic acid, which can be derived from biological sources or synthesized chemically. This compound is often produced through microbial fermentation processes or enzymatic synthesis involving various microorganisms such as Escherichia coli and Halomonas bluephagenesis .

Synthesis Analysis

The synthesis of sodium 3-hydroxypropanoate can occur through several methods:

  1. Microbial Fermentation:
    • Microorganisms such as E. coli and H. bluephagenesis have been engineered to produce 3-hydroxypropionic acid from substrates like glycerol or glucose. For instance, E. coli can utilize the malonyl-CoA pathway to synthesize 3-hydroxypropionic acid with a reported yield of up to 3.7 g/L .
    • The fermentation process often involves optimizing growth conditions such as pH, temperature, and nutrient availability to maximize yield .
  2. Enzymatic Synthesis:
    • Enzymatic methods involve using specific enzymes like aldehyde dehydrogenase and alcohol dehydrogenase to convert precursors into 3-hydroxypropionic acid under controlled conditions .
    • High productivity has been achieved using immobilized cells of recombinant E. coli, allowing for continuous production processes .
  3. Chemical Synthesis:
    • Chemical routes include the hydrolysis of 3-hydroxypropionitrile or hydration of acrylic acid . These methods typically require careful control of reaction conditions to avoid unwanted side reactions.
Molecular Structure Analysis

Sodium 3-hydroxypropanoate has the molecular formula C3H5NaO3C_3H_5NaO_3. Its structure consists of a propanoic acid backbone with a hydroxyl group at the second carbon position:

  • Molecular Weight: Approximately 104.06 g/mol.
  • Structural Formula:
HOOC CH CH 2 COONa\text{HOOC CH CH 2 COONa}

The compound exhibits polar characteristics due to the presence of both carboxylate and hydroxyl groups, contributing to its solubility in water.

Chemical Reactions Analysis

Sodium 3-hydroxypropanoate participates in several chemical reactions:

  1. Esterification: It can react with alcohols to form esters, which are useful in various applications including plasticizers and solvents.
  2. Polymerization: Sodium 3-hydroxypropanoate can be polymerized to produce poly(3-hydroxypropionate), a biodegradable polymer with potential applications in packaging materials .
  3. Decarboxylation: Under certain conditions, it may undergo decarboxylation to yield propanol.
Mechanism of Action

The mechanism of action for sodium 3-hydroxypropanoate primarily involves its role as a metabolic intermediate in various biochemical pathways:

  • In microbial metabolism, it serves as a substrate for biosynthetic pathways leading to the production of polyhydroxyalkanoates, which are important for microbial energy storage and carbon cycling.
  • It can influence metabolic fluxes within engineered microorganisms by serving as a precursor for other valuable compounds such as propionic acid and polyesters .
Physical and Chemical Properties Analysis

Sodium 3-hydroxypropanoate exhibits several notable physical and chemical properties:

  • Solubility: Highly soluble in water due to its ionic nature.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within the range typical for organic salts.
  • pH: The solution pH can vary based on concentration but is typically acidic due to the presence of carboxylic groups.
Applications

Sodium 3-hydroxypropanoate has diverse applications across several fields:

  1. Bioplastics: It is used in the production of biodegradable plastics such as poly(3-hydroxybutyrate-co-3-hydroxypropionate), which are environmentally friendly alternatives to conventional plastics .
  2. Pharmaceuticals: Its derivatives may have potential therapeutic applications due to their metabolic roles.
  3. Food Industry: As a food additive or preservative because of its antimicrobial properties.
  4. Agriculture: Potentially used as a biostimulant or fertilizer component due to its role in plant metabolism.
Biosynthesis Pathways of Sodium 3-Hydroxypropanoate

Enzymatic Mechanisms in Microbial 3-Hydroxypropionate Production

The enzymatic synthesis of sodium 3-hydroxypropanoate (3-HP) relies on specialized pathways in microorganisms, primarily via the malonyl-CoA reductase (MCR) pathway and the glycerol-to-3-HP route. Chloroflexus aurantiacus employs a bifunctional MCR enzyme to catalyze the sequential reduction of malonyl-CoA to 3-HP. This enzyme’s C-terminal domain (MCR-C; ~55 kDa) first reduces malonyl-CoA to malonate semialdehyde (MSA) using NADPH, while the N-terminal domain (MCR-N; ~65 kDa) further reduces MSA to 3-HP, consuming a second NADPH molecule [2] . The mcr gene from C. aurantiacus has been heterologously expressed in Escherichia coli and Methylobacterium extorquens, achieving 3-HP titers of 10.08 g/L and 69.8 mg/L, respectively, under optimized conditions [2] [3].

In contrast, Lactobacillus reuteri utilizes a coenzyme A (CoA)-dependent pathway for 3-HP synthesis from glycerol. Glycerol dehydratase (PduCDE) converts glycerol to 3-hydroxypropionaldehyde (3-HPA), which is then oxidized to 3-HP-CoA by propionaldehyde dehydrogenase (PduP). Phosphotransferase (PduL) and propionate kinase (PduW) subsequently hydrolyze 3-HP-CoA to free 3-HP, generating ATP . This pathway is oxygen-sensitive and prone to byproduct accumulation, limiting its industrial scalability.

Table 1: Key Enzymes in Microbial 3-HP Biosynthesis

EnzymeOrganismFunctionCofactor
Malonyl-CoA reductaseChloroflexus aurantiacusConverts malonyl-CoA to 3-HP via MSANADPH
Glycerol dehydrataseLactobacillus reuteriDehydrates glycerol to 3-HPACoenzyme B₁₂
Aldehyde dehydrogenaseKlebsiella pneumoniaeOxidizes 3-HPA to 3-HPNAD⁺
Propionaldehyde dehydrogenasePseudomonas denitrificansConverts 3-HPA to acrylate (3-HP precursor)NAD⁺

Metabolic Engineering of Coenzyme A-Dependent and Independent Pathways

CoA-independent pathways offer simplified routes for 3-HP synthesis by minimizing enzymatic steps. Engineered E. coli strains expressing Klebsiella pneumoniae’s glycerol dehydratase (dhaB) and Pseudomonas denitrificans’s aldehyde dehydrogenase (aldH) convert glycerol to 3-HP in two steps:

  • Glycerol → 3-HPA (catalyzed by DhaB)
  • 3-HPA → 3-HP (catalyzed by AldH) However, AldH activity is often rate-limiting due to enzyme instability and aldehyde toxicity. To address this, E. coli has been engineered with mutant AldH variants (e.g., Ald4p from Saccharomyces cerevisiae), improving 3-HP titers to 3.7 g/L in shake-flask cultures [3] [10].

CoA-dependent pathways excel in carbon efficiency but require intricate cofactor balancing. In Corynebacterium glutamicum, the introduction of C. aurantiacus’s MCR and Bacillus subtilis’s malonate semialdehyde reductase (mdr) enabled 3-HP synthesis from glucose-derived acetyl-CoA. This strain achieved 38.5 g/L 3-HP by overexpressing acetyl-CoA carboxylase (acc) to boost malonyl-CoA flux [3] . Similarly, M. extorquens AM1 was engineered with a dual-promoter system (mxaF–mxaF) to enhance mcr expression, increasing 3-HP yield by 7.8-fold compared to weak-promoter constructs [2].

Table 2: Metabolic Engineering Strategies for 3-HP Pathways

Host StrainPathway TypeEngineering Strategy3-HP Titer
Escherichia coliCoA-independentdhaB + aldH expression; NAD⁺ regeneration10.08 g/L
Corynebacterium glutamicumMalonyl-CoA-dependentacc overexpression; mcr codon-optimization38.5 g/L
Methylobacterium extorquensMalonyl-CoA-dependentDual mxaF promoter for mcr; CBB cycle boost69.8 mg/L
Saccharomyces cerevisiaeβ-alanine-dependentpanD overexpression; gabT expression9.8 g/L

Role of Aldehyde Dehydrogenase Isozymes in Substrate Conversion

Aldehyde dehydrogenases (ALDHs) are pivotal in converting 3-HPA to 3-HP in glycerol-based pathways. Isozyme specificity dictates catalytic efficiency:

  • NAD⁺-dependent ALDHs (e.g., Ald4p in S. cerevisiae) exhibit higher affinity for 3-HPA (Kₘ = 0.8 mM) than NADP⁺-dependent variants, reducing byproduct accumulation .
  • Oxygen-sensitive ALDHs in Lactobacillus spp. suffer from inactivation under aerobic conditions, whereas K. pneumoniae’s AldH retains activity at oxygen levels up to 10% saturation [8].

In Rhodospirillum rubrum, ALDH expression is modulated by oxygen availability. Under microaerobic conditions, transcription of aldH isoforms increases 4.2-fold, correlating with 29% poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV) accumulation containing 75 mol% 3-hydroxyvalerate (3HV) [8]. This shift enables R. rubrum to use 3-HP as a redox sink, diverting carbon from biomass formation to copolymer synthesis.

Table 3: Aldehyde Dehydrogenase Isozyme Characteristics

ALDH SourceCofactor3-HPA Kₘ (mM)Oxygen ToleranceSpecific Activity (U/mg)
Saccharomyces cerevisiae (Ald4p)NAD⁺0.8High112 ± 8
Klebsiella pneumoniae (AldH)NAD⁺2.1Moderate89 ± 6
Lactobacillus reuteri (PduP)CoA-dependent5.4Low34 ± 3
Pseudomonas denitrificans (PuuC)NAD⁺1.5High156 ± 12

Dual-phase fermentation strategies exploit ALDH dynamics. For example, R. rubrum initially grown aerobically and shifted to anaerobiosis achieves 81% PHBV content with 86 mol% 3HV, as ALDH redirects acetyl-CoA toward 3-HP-CoA synthesis [8].

Redox Balancing Strategies in Aerobic vs. Anaerobic Biosynthesis

Aerobic biosynthesis necessitates NADPH regeneration for MCR-dependent pathways. E. coli strains overexpressing the pentose phosphate pathway (PPP) genes zwf (glucose-6-phosphate dehydrogenase) and gnd (6-phosphogluconate dehydrogenase) increase NADPH supply by 2.3-fold, elevating 3-HP titers to 1.80 g/L [3] [9]. Conversely, anaerobic systems face NAD⁺ scarcity during glycerol conversion. K. pneumoniae addresses this by co-expressing water-forming NADH oxidase (nox), recycling NAD⁺ from NADH and improving 3-HP yield by 40% .

In Cupriavidus necator, 3-HP degradation via reductive routes complicates production. Three (methyl)malonate semialdehyde dehydrogenases (MmsA1–3) convert 3-HP to acetyl-CoA:

  • MmsA1: Processes β-alanine-derived 3-HP
  • MmsA2: Degrades free 3-HP
  • MmsA3: Assimilates valine metabolites [4]A C. necator ΔmmsA1ΔmmsA2ΔmmsA3 triple knockout cannot grow on 3-HP as a sole carbon source, eliminating reassimilation and enabling autotrophic 3-HP production from CO₂/H₂ [4].

Table 4: Redox Management in Different Cultivation Modes

Cultivation ModeHostRedox ChallengeEngineering SolutionOutcome
AerobicEscherichia coliNADPH limitation for MCRzwf/gnd overexpression1.80 g/L 3-HP from glucose
AnaerobicKlebsiella pneumoniaeNAD⁺ depletion during glycerol conversionnox expression40% increase in 3-HP yield
MixotrophicCupriavidus necator3-HP degradation via MmsAΔmmsA1ΔmmsA2ΔmmsA3 knockoutStable 3-HP from CO₂/H₂
Two-phase (aerobic→anaerobic)Rhodospirillum rubrumRedox imbalance during O₂ shiftBicarbonate supplementation81% PHBV with 86 mol% 3HV

Bicarbonate supplementation proves critical in anaerobic phases. In M. extorquens, bicarbonate addition stabilizes the ethylmalonyl-CoA (EMC) pathway, reducing 3-HP degradation by 50% and sustaining NAD⁺/NADH equilibrium [2]. Similarly, R. rubrum requires bicarbonate to activate the Calvin-Benson-Bassham cycle during aerobic-anaerobic transitions, funneling carbon toward 3-HP-derived polyesters [8].

Properties

Product Name

sodium;3-hydroxypropanoate

IUPAC Name

sodium;3-hydroxypropanoate

Molecular Formula

C3H5NaO3

Molecular Weight

112.06 g/mol

InChI

InChI=1S/C3H6O3.Na/c4-2-1-3(5)6;/h4H,1-2H2,(H,5,6);/q;+1/p-1

InChI Key

AVXDKPABPXSLIZ-UHFFFAOYSA-M

Canonical SMILES

C(CO)C(=O)[O-].[Na+]

Isomeric SMILES

C(CO)C(=O)[O-].[Na+]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.